molecular formula C20H19ClF3N3O B2527106 [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2-phenylcyclopropyl)methanone CAS No. 1024113-34-5

[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2-phenylcyclopropyl)methanone

Cat. No.: B2527106
CAS No.: 1024113-34-5
M. Wt: 409.84
InChI Key: FAQBESFNNIWFKG-UHFFFAOYSA-N
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Description

“[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2-phenylcyclopropyl)methanone” is a chemical compound with the molecular formula C19H15ClF3N3O2 . It is related to a class of compounds that exhibit submicromolar inhibition of bacterial Sfp-PPTase .


Synthesis Analysis

The synthesis of analogues was accomplished by arylation of the requisite Boc-protected amine cores with 3-trifluorophenyl iodide utilizing the 2-isobutyrylcyclohexanone/CuI system, followed by 1,1′-thiocarbonyldiimidazole-assisted coupling with 4-methylpyridin-2-amine .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a trifluoromethyl group attached to a pyridin-2-yl ring, which is further connected to a piperazin-1-yl ring .

Scientific Research Applications

Structural Characterization and Synthesis

One of the primary areas of research involves the structural characterization and synthesis processes of related compounds. For example, the study by Eckhardt et al. (2020) discusses the crystal and molecular structure of a side product in the synthesis of an 8-nitro-1,3-benzothiazin-4-one, a new anti-tuberculosis drug candidate. This research highlights the importance of understanding the structural properties of compounds related to 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2-phenylcyclopropyl)methanone in drug development processes Eckhardt et al., 2020.

Antimicrobial Activity

Another significant area of research is the exploration of antimicrobial properties. Patel et al. (2011) synthesized new pyridine derivatives and evaluated their in vitro antimicrobial activity. This study provides insights into the potential of related compounds for treating bacterial and fungal infections, indicating variable and modest activity against investigated strains Patel et al., 2011.

Anticancer and Antituberculosis Studies

Research has also focused on the anticancer and antituberculosis potential of derivatives. Mallikarjuna et al. (2014) investigated the synthesis, anticancer, and antituberculosis studies for derivatives, showing that some compounds exhibited significant activity against cancer cell lines and M. tuberculosis. This suggests that modifications to the core structure of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2-phenylcyclopropyl)methanone could lead to potent therapeutic agents Mallikarjuna et al., 2014.

Pharmacological Evaluation

The pharmacological evaluation of derivatives as TRPV4 antagonists for pain treatment has been conducted, illustrating the analgesic effects in preclinical models. Such research is pivotal for understanding how derivatives of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2-phenylcyclopropyl)methanone can be applied to manage pain Tsuno et al., 2017.

Novel Derivatives for Receptor Studies

Additionally, derivatives have been synthesized for receptor studies, such as 5-HT1A receptor agonists for potential antidepressant applications. This research indicates the diverse pharmacological targets that can be modulated by structurally related compounds, demonstrating the broad therapeutic potential Vacher et al., 1999.

Mechanism of Action

Target of Action

The primary target of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2-phenylcyclopropyl)methanone is the bacterial 4’-Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . The compound’s interaction with its target results in the inhibition of the PPTase’s function, thereby affecting bacterial cell viability and virulence .

Biochemical Pathways

The inhibition of PPTases by this compound affects the secondary metabolism of bacteria . This leads to the attenuation of the production of certain metabolites that are dependent on Sfp-PPTase .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied in vitro and in vivo . These studies have demonstrated the potential utility of this small-molecule inhibitor . .

Result of Action

The result of the action of this compound is the thwarting of bacterial growth . It achieves this by attenuating secondary metabolism and inhibiting the function of PPTases . This compound has shown antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli . .

Properties

IUPAC Name

[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2-phenylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClF3N3O/c21-17-10-14(20(22,23)24)12-25-18(17)26-6-8-27(9-7-26)19(28)16-11-15(16)13-4-2-1-3-5-13/h1-5,10,12,15-16H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQBESFNNIWFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3CC3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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